molecular formula C14H23NO4 B2381606 2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid CAS No. 2171731-99-8

2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid

Cat. No. B2381606
CAS RN: 2171731-99-8
M. Wt: 269.341
InChI Key: FICMJTKJQCTTIZ-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid, commonly known as Boc-2-(spiro[3.3]heptan-2-yl)acetic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. 3]heptan-2-yl)acetic acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Aldehyde Building Blocks : A study by Groth and Meldal (2001) demonstrated the synthesis of 3'-tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic acid, showing its potential as a building block in combinatorial solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).

  • Synthesis of Amino Acid Derivatives : The synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester was studied by Wang Yu-huan (2009), highlighting its potential in pharmaceutical chemistry (Wang Yu-huan, 2009).

Analytical and Characterization Techniques

  • Determination of Tert‐Butyloxycarbonyl Group : A method for the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides was developed by Ehrlich-Rogozinski (1974), which is significant for analytical chemistry (Ehrlich-Rogozinski, 1974).

Polymer and Peptide Synthesis

  • Polymer Synthesis from Amino Acids : Gao, Sanda, and Masuda (2003) researched the synthesis and polymerization of amino acid-derived acetylene monomers, showcasing the application in polymer science (Gao, Sanda, & Masuda, 2003).

  • Spirocyclic Scaffold in Medicinal Chemistry : Chernykh et al. (2016) synthesized new amino group-containing building blocks based on the spiro[3.3]heptane motif, indicating its utility in developing novel medicinal compounds (Chernykh et al., 2016).

Stereoselective and Peptide Synthesis

  • Peptide Synthesis with Aminomalonate and Amino(cyano)acetate : Matt and Seebach (1998) reported on the synthesis of peptides containing aminomalonate and amino(cyano)acetate residues, relevant for the development of novel peptides (Matt & Seebach, 1998).

  • Synthesis of Conformationally Restricted Glutamic Acid Analogs : Radchenko, Grygorenko, and Komarov (2008) designed a library of glutamic acid analogs based on the spiro[3.3]heptane skeleton, significant for probing glutamate receptors (Radchenko, Grygorenko, & Komarov, 2008).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-spiro[3.3]heptan-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10(11(16)17)9-7-14(8-9)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICMJTKJQCTTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC2(C1)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid

CAS RN

2171731-99-8
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-{spiro[3.3]heptan-2-yl}acetic acid
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